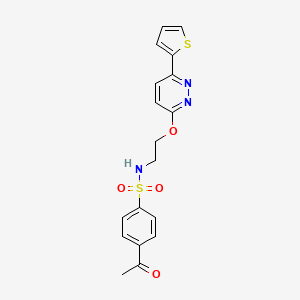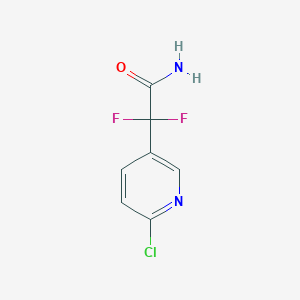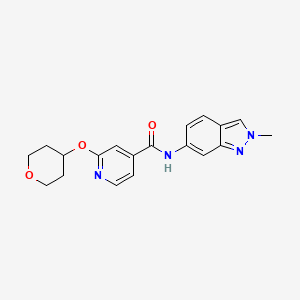
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained considerable attention in scientific research. It is a potent inhibitor of certain enzymes that play a crucial role in the development of diseases such as cancer and inflammation.
作用机制
The mechanism of action of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves the inhibition of the activity of PARP-1 and PARP-2 enzymes. This inhibition leads to the accumulation of DNA damage and subsequent cell death. The compound has also been shown to inhibit the activity of other enzymes involved in inflammation, such as COX-2.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments include its potency and specificity for PARP-1 and PARP-2 enzymes. The compound has also been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its challenging synthesis and limited availability.
未来方向
There are several future directions for the study of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One future direction is the development of more efficient synthesis methods to increase the availability of the compound. Another future direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the compound's mechanism of action and potential side effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its potent inhibition of PARP-1 and PARP-2 enzymes makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps. The first step involves the synthesis of 2-(2-methyl-2H-indazol-6-yl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinamide in the presence of a base to yield the final product. The synthesis of this compound is challenging and requires expertise in organic chemistry.
科学研究应用
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and cell survival. Inhibition of these enzymes has been linked to the development of cancer and inflammation. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-methylindazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23-12-14-2-3-15(11-17(14)22-23)21-19(24)13-4-7-20-18(10-13)26-16-5-8-25-9-6-16/h2-4,7,10-12,16H,5-6,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVCMYLNZRMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2833676.png)
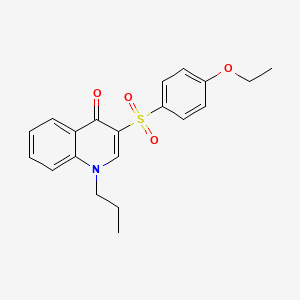

![N-(3-acetylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2833680.png)

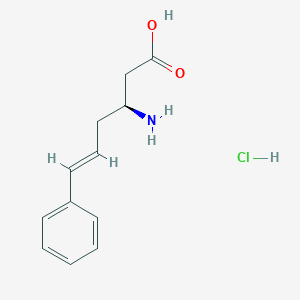

![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)
![4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2833688.png)
![2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole](/img/structure/B2833690.png)
